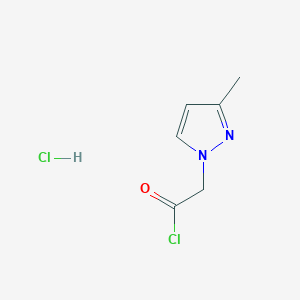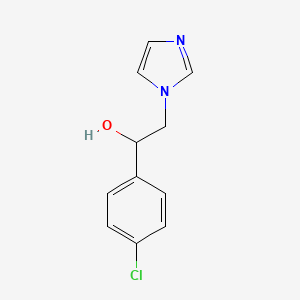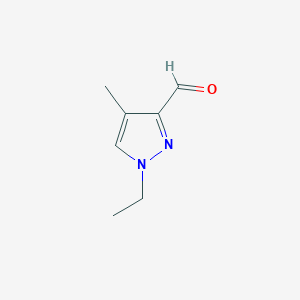
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxopyrrolidin-1-yl)piperidine-2,6-dione (OPPD) is an organic compound with a structure consisting of two nitrogen atoms, two oxygen atoms, and five carbon atoms. It is a cyclic compound with a piperidine ring and an oxopyrrolidine ring. OPPD is a versatile compound with a wide range of applications in various scientific fields.
Mécanisme D'action
The mechanism of action of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). It is also thought to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the synthesis of prostaglandins, leukotrienes, and other inflammatory mediators. It also has anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and can be used to synthesize a wide range of compounds. However, there are some limitations to its use in lab experiments. For example, it can be difficult to separate from the reaction mixture, and it can be toxic if not handled properly.
Orientations Futures
The use of 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione in scientific research is likely to increase in the future. Possible future directions for research include further investigation into its mechanism of action, its potential as an anti-inflammatory and anti-oxidant agent, and its use in the development of new drugs. Additionally, further research into its use in the synthesis of peptides, peptidomimetics, and amino acids could lead to new applications in the pharmaceutical and biotechnology industries. Finally, further research into its use in organic synthesis, as well as its toxicity and safety profile, could lead to new applications in the synthesis of other compounds and materials.
Méthodes De Synthèse
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione can be synthesized from the reaction of 2-oxopyrrolidine-1-carbaldehyde and piperidine-2,6-dione. The reaction is carried out in a solvent, such as dimethyl sulfoxide, at a temperature of 40-50 °C for 12-24 hours. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione is widely used in scientific research, particularly in the fields of drug discovery and development, organic synthesis, and biochemistry. It is used as a starting material in the synthesis of various other compounds, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyridines, which are important in the development of new drugs. 3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione is also used in the synthesis of various other compounds, such as peptides, peptidomimetics, and amino acids.
Propriétés
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-7-4-3-6(9(14)10-7)11-5-1-2-8(11)13/h6H,1-5H2,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYIBBMHRAMVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopyrrolidin-1-yl)piperidine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619523.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)


![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)

![(1S,6R)-7,7-dimethylbicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B6619595.png)




amino}butanoic acid](/img/structure/B6619647.png)